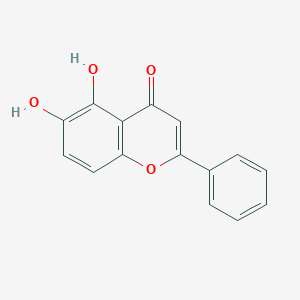

5,6-二羟基黄酮

描述

5,6-Dihydroxyflavone is a naturally occurring flavonoid compound found in various plants. It belongs to the class of flavones, which are known for their diverse biological activities. This compound has gained significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.

科学研究应用

Chemistry: Used as a precursor in the synthesis of other flavonoid derivatives.

Biology: Investigated for its role in modulating enzyme activities and signaling pathways.

作用机制

Target of Action

5,6-Dihydroxyflavone, also known as Baicalin, is a natural flavonoid extracted from the roots of Scutellaria baicalensis, a plant used in traditional Chinese medicine . It has been proven to have various pharmacological activities, such as antioxidant, anti-inflammatory, anticancer, antibacterial, and anti-apoptotic ones .

Mode of Action

The compound has been identified as a direct and potent inhibitor of pyridoxal phosphatase (PDXP), a key enzyme that controls the levels of pyridoxal 5’-phosphate (PLP), the co-enzymatically active form of vitamin B6 . 5,6-Dihydroxyflavone binds and reversibly inhibits PDXP with low micromolar affinity and sub-micromolar potency .

Biochemical Pathways

The biochemical pathways affected by 5,6-Dihydroxyflavone are primarily related to its antioxidant, anti-inflammatory, anticancer, antibacterial, and anti-apoptotic activities . It has been shown to exhibit evident anticancer activities . The polyphenols derived from similar biochemical synthetic pathways have similar chemical structures .

Pharmacokinetics

It is known that liquid chromatography alone or together with mass spectrometry is the most commonly used method for the determination of baicalin .

Result of Action

The molecular and cellular effects of 5,6-Dihydroxyflavone’s action are primarily related to its inhibition of PDXP. In mouse hippocampal neurons, 7,8-DHF increases PLP in a PDXP-dependent manner . This discovery offers novel mechanistic insights into the controversy surrounding 7,8-DHF-mediated effects in the brain .

Action Environment

The action environment of 5,6-Dihydroxyflavone is primarily within the cellular environment, where it interacts with its target enzymes and proteinsIt is known that the compound is extracted from the roots of scutellaria baicalensis, a plant used in traditional chinese medicine , suggesting that the plant’s growth conditions could potentially influence the compound’s properties.

生化分析

Biochemical Properties

5,6-Dihydroxyflavone plays a significant role in biochemical reactions. It has been found to exhibit excellent free radical scavenging effect and reducing power . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to its antioxidant properties .

Cellular Effects

5,6-Dihydroxyflavone has been shown to have protective effects against oxidative stress in cells . It increases the levels of antioxidant enzymes and decreases the levels of reactive oxygen species in cells . Furthermore, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5,6-Dihydroxyflavone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit pyridoxal phosphatase, leading to an increase in pyridoxal 5’-phosphate levels in mouse hippocampal neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Dihydroxyflavone change over time. It has been observed that this compound exhibits stability and does not degrade quickly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5,6-Dihydroxyflavone vary with different dosages in animal models. It has been found that a dosage of 5mg/kg can activate TrkB in the brain, suggesting that it can cross the blood-brain barrier .

Metabolic Pathways

5,6-Dihydroxyflavone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found to be involved in the galactose metabolism and biosynthesis of phenylpropanoids .

Transport and Distribution

5,6-Dihydroxyflavone is transported and distributed within cells and tissues. It can cross the blood-brain barrier, indicating that it interacts with transporters or binding proteins . The compound’s localization or accumulation can also be affected .

Subcellular Localization

It is suggested that the nuclear localization of flavonoids may indicate unidentified signaling functions for natural products to regulate pathways necessary for plant defense .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxyflavone typically involves the use of chrysin as a starting material. Chrysin undergoes bromination to form 6,8-dibromochrysin, which is then subjected to methanolysis promoted by a methoxide ion and copper bromide system to yield 5,7-dihydroxy-6,8-dimethoxyflavone. Subsequent demethylation results in the formation of 5,6-Dihydroxyflavone .

Industrial Production Methods: This method leverages the natural abundance of the compound in the plant, followed by purification processes to obtain the desired product .

化学反应分析

Types of Reactions: 5,6-Dihydroxyflavone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups at positions 5 and 6 can be oxidized to form quinones.

Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.

Substitution: The hydroxyl groups can participate in substitution reactions, such as methylation or acetylation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Methylating agents like dimethyl sulfate or acetylating agents like acetic anhydride.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydroflavones.

Substitution: Formation of methylated or acetylated derivatives.

相似化合物的比较

Baicalin: A glucuronide of baicalein, known for its anti-inflammatory and antioxidant properties.

Chrysin: A flavonoid with anxiolytic and antidepressant-like effects.

Wogonin: Exhibits anti-cancer and anti-inflammatory activities.

Uniqueness of 5,6-Dihydroxyflavone: 5,6-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its potent antioxidant and neuroprotective properties. Unlike other flavonoids, it has shown significant promise in modulating neurotrophic factors and signaling pathways involved in neuroprotection .

属性

IUPAC Name |

5,6-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-12-14(15(10)18)11(17)8-13(19-12)9-4-2-1-3-5-9/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZAGADSYIYYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559248 | |

| Record name | 5,6-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-66-3 | |

| Record name | 5,6-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

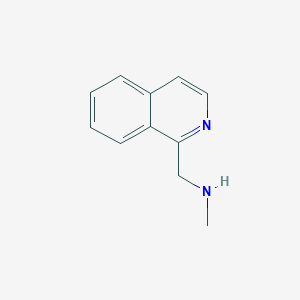

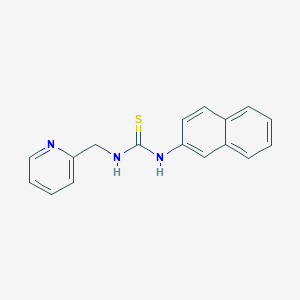

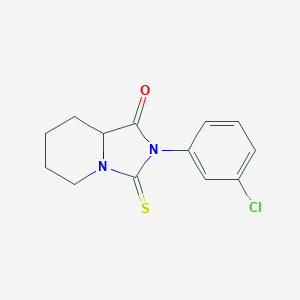

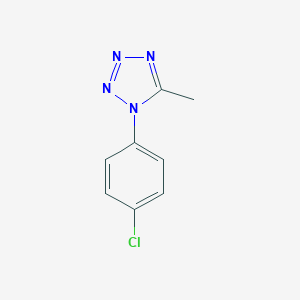

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 5,6-Dihydroxyflavone?

A1: 5,6-Dihydroxyflavone has demonstrated several promising biological activities in in vitro and in vivo studies. It has been shown to:

- Inhibit Human T-cell Leukemia Virus Type 1 (HTLV-1) Replication: [] 5,6-Dihydroxyflavone, as part of the compound baicalin, demonstrated significant inhibition of HTLV-1 replication in infected T and B cells. This inhibition appears to be linked to the compound's ability to inhibit reverse transcriptase activity, a crucial enzyme for viral replication. []

- Provide Neuroprotection in Traumatic Brain Injury: [, ] Studies using mouse models of traumatic brain injury (TBI) have indicated that baicalin, which contains 5,6-Dihydroxyflavone, may offer neuroprotective effects. These effects are thought to be mediated through the activation of the Akt/Nrf2 pathway, leading to reduced brain edema, apoptosis, and oxidative stress. [, ]

- Inhibit Fat Accumulation in Adipocytes: [, ] Research suggests that both shikonin (containing 5,6-Dihydroxyflavone) and baicalin can inhibit fat droplet formation and triglyceride accumulation in 3T3-L1 adipocytes. This anti-obesity effect is linked to the downregulation of key genes and transcription factors involved in adipogenesis, including PPARγ and C/EBPα. [, ]

Q2: What is the structural characterization of 5,6-Dihydroxyflavone?

A2: 5,6-Dihydroxyflavone is a flavonoid compound. While its specific molecular formula and weight are not provided in the abstracts, its structure is described as a flavone with hydroxyl groups at positions 5 and 6. Detailed spectroscopic data, including 1H and 13C-NMR, have been used to elucidate its structure. [] A benzyloxy derivative of 5,6-dihydroxyflavone was characterized using X-ray crystallography. []

Q3: What are the structure-activity relationships (SAR) associated with 5,6-Dihydroxyflavone and its analogs?

A3: While the provided abstracts don't delve deep into specific SAR studies for 5,6-Dihydroxyflavone, research on structurally related hydroxyflavones offers some insights:

- Hydroxyl Group Position and Antioxidant Activity: The position of hydroxyl groups on the flavonoid core structure significantly influences their antioxidant properties. [] This suggests that modifications to the hydroxyl groups of 5,6-Dihydroxyflavone could alter its antioxidant activity.

- Substitution and Anticancer Effects: A study investigating a range of flavonoids, including 5,6-Dihydroxyflavone, on melanoma cells suggests that the flavonoid core and the presence of hydroxyl groups play a crucial role in their anticancer activity. []

Q4: What analytical methods are employed to characterize and quantify 5,6-Dihydroxyflavone?

A4: Various analytical techniques are used to identify and quantify 5,6-Dihydroxyflavone and its derivatives:

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common approach for the detection and quantification of baicalin, which contains 5,6-Dihydroxyflavone. []

- Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C-NMR, is essential for structural elucidation. [] Additionally, UV-Vis and Infrared (IR) spectroscopy can provide valuable information about the compound's functional groups and overall structure. []

Q5: What are the potential therapeutic applications of 5,6-Dihydroxyflavone?

A5: Based on the available research, 5,6-Dihydroxyflavone and its derivatives show promise for therapeutic applications in various areas:

- Neurodegenerative Diseases: The neuroprotective effects observed with baicalin in TBI models suggest potential applications in conditions like stroke, Alzheimer's disease, and Parkinson's disease. [, ] Further research is crucial to confirm these effects and explore potential therapeutic strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)

![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)